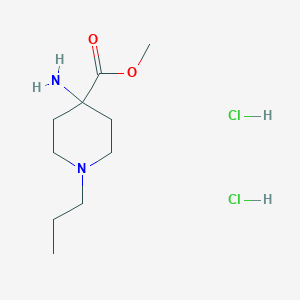
4-Amino-1-propyl-4-methoxycarbonylpiperidine 2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-propyl-4-methoxycarbonylpiperidine 2HCl is a chemical compound with the molecular formula C10H20N2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-propyl-4-methoxycarbonylpiperidine 2HCl typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxycarbonylpiperidine with propylamine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-propyl-4-methoxycarbonylpiperidine 2HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
4-Amino-1-propyl-4-methoxycarbonylpiperidine 2HCl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Amino-1-propyl-4-methoxycarbonylpiperidine 2HCl involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of neurotransmitters, leading to altered neuronal activity. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have potential as antitumor agents.
1-(3’-substituted propyl)-4-arylpiperidines: These compounds are non-peptide antagonists of nociceptin/orphanin FQ receptor and have applications in pain management and anxiety treatment.
Uniqueness
4-Amino-1-propyl-4-methoxycarbonylpiperidine 2HCl is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple research and industrial applications .
Properties
Molecular Formula |
C10H22Cl2N2O2 |
|---|---|
Molecular Weight |
273.20 g/mol |
IUPAC Name |
methyl 4-amino-1-propylpiperidine-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-3-6-12-7-4-10(11,5-8-12)9(13)14-2;;/h3-8,11H2,1-2H3;2*1H |
InChI Key |
MCNZDLLZIPXDDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)(C(=O)OC)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















